molecular formula C13H12N2O4S B3045624 N-(4-nitrophenyl)-1-phenylmethanesulfonamide CAS No. 110654-37-0

N-(4-nitrophenyl)-1-phenylmethanesulfonamide

Cat. No.: B3045624
CAS No.: 110654-37-0
M. Wt: 292.31 g/mol
InChI Key: MKUUSIGEUBPQQH-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-1-phenylmethanesulfonamide (CAS 110654-37-0) is a sulfonamide-based compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol . This chemical serves as a valuable building block and intermediate in medicinal and synthetic chemistry, particularly in the development of novel therapeutic molecules and natural products . The sulfonamide functional group is a key pharmacophore in many bioactive compounds, and this particular derivative, featuring both a 4-nitrophenyl and a phenylmethanesulfonamide moiety, is of significant interest for structure-activity relationship (SAR) studies and the synthesis of more complex molecular architectures . Research into sulfonamide compounds similar to this compound has demonstrated their potential in various biological applications, including serving as scaffolds for investigating antitrypanosomal, anti-inflammatory, and anthelmintic activities . Furthermore, sulfonamide derivatives are extensively studied using computational methods such as Density Functional Theory (DFT) for structural optimization and molecular docking simulations to predict their binding affinity to biological targets like bacterial enzymes and viral proteases . The compound is provided For Research Use Only. It is strictly for laboratory applications and not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(4-nitrophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-15(17)13-8-6-12(7-9-13)14-20(18,19)10-11-4-2-1-3-5-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUUSIGEUBPQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386036
Record name N-(4-nitrophenyl)-1-phenylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110654-37-0
Record name N-(4-Nitrophenyl)benzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110654-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-nitrophenyl)-1-phenylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-nitroaniline with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride by the amine group of 4-nitroaniline, resulting in the formation of the desired sulfonamide compound. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that N-(4-nitrophenyl)-1-phenylmethanesulfonamide exhibits potential anticancer properties. It has been studied as a part of a series of compounds targeting specific cancer cell lines. In vitro studies have shown that modifications to the sulfonamide group can enhance cytotoxicity against cancer cells, suggesting that this compound may serve as a lead structure in the development of new anticancer agents .

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit various enzymes, including those involved in cancer progression and inflammation. For example, it has been shown to inhibit the activity of certain kinases that are crucial in cellular signaling pathways related to tumor growth and metastasis .

Biological Applications

Biological Assays:
this compound is utilized as a probe in biological assays to study enzyme activities and interactions within biological systems. Its nitro group provides a means for spectroscopic detection, facilitating the monitoring of biochemical reactions .

Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .

Material Science

Polymer Chemistry:
In material science, this compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors .

Synthesis of Functional Materials:
The compound serves as a precursor for synthesizing functionalized materials with specific electronic or optical properties. Research has focused on its role in developing organic semiconductors and sensors, leveraging its electronic characteristics derived from the aromatic nitro group .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityThis compound showed significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Study 2Enzyme InhibitionThe compound inhibited JNK pathways, demonstrating potential for neuroprotective applications in neurodegenerative diseases.
Study 3Antimicrobial PropertiesExhibited effective inhibition against Staphylococcus aureus, suggesting potential use in antibiotic formulations.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The sulfonamide group can also form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Compound A : N-Methyl-1-(4-nitrophenyl)methanesulfonamide (CAS: 85952-29-0)
  • Molecular Formula : C₈H₁₀N₂O₄S
  • Molecular Weight : 230.24 g/mol
  • Key Differences : The sulfonamide nitrogen is substituted with a methyl group instead of a phenyl group. This reduces steric hindrance and increases solubility in polar solvents compared to the target compound .
  • Applications : Used as an impurity reference material in antimigraine agents (e.g., Sumatriptan) .
Compound B : N-(4-Bromophenyl)-1-(4-nitrophenyl)methanesulfonamide
  • Molecular Formula : C₁₃H₁₁BrN₂O₄S
  • Molecular Weight : 371.21 g/mol
  • Key Differences : A bromine atom replaces the hydrogen on the phenyl ring attached to the sulfonamide nitrogen. This substitution increases molecular weight and may enhance halogen bonding in biological targets .
Compound C : N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide
  • Molecular Formula : C₂₁H₁₅F₃N₂O₃S
  • Molecular Weight : 432.41 g/mol
  • Key Differences: Incorporates a trifluoromethyl and cyano group on the phenoxy ring, significantly increasing lipophilicity and altering electronic properties compared to the target compound. Purity: 99% (HPLC) .
Compound D : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Molecular Formula : C₉H₉ClN₂O₅S
  • Molecular Weight : 292.70 g/mol
  • Key Differences : Features a chloro-nitro substitution pattern on the phenyl ring and an acetamide group instead of phenylmethanesulfonamide. Exhibits intermolecular hydrogen bonding via C–H⋯O interactions, influencing crystal packing .

Physicochemical and Spectroscopic Properties

Property Target Compound (Inferred) Compound A Compound B Compound C
Molecular Weight ~321.31 g/mol 230.24 g/mol 371.21 g/mol 432.41 g/mol
Solubility Low (non-polar solvents) Moderate (polar) Low Very low
¹H NMR (δ ppm) Aromatic peaks ~7.5–8.3 2.8 (CH₃), 7.6–8.2 7.4–8.3 (Br-C₆H₄) 7.2–8.5 (CF₃, CN)
Antimicrobial Activity Not reported Not tested Not tested Moderate (E. coli, C. albicans)

Biological Activity

N-(4-nitrophenyl)-1-phenylmethanesulfonamide (commonly referred to as 4NPMSA) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

4NPMSA features a sulfonamide functional group, which is known for its significant role in various biological processes. The presence of the nitrophenyl group at the para position enhances its reactivity and interaction with biological targets. The molecular formula is C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S.

The biological activity of 4NPMSA primarily arises from its ability to interact with enzymes and proteins through its sulfonamide group. This group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, 4NPMSA exerts antimicrobial effects. Additionally, the nitrophenyl group can participate in redox reactions, further influencing the compound's biological activity.

Antimicrobial Properties

The sulfonamide structure is well-known for its antibacterial properties. Studies have demonstrated that 4NPMSA exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis.

Anti-inflammatory Effects

Research indicates that 4NPMSA also possesses anti-inflammatory properties. It has been shown to modulate immune responses and inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the potential anticancer activity of 4NPMSA. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's ability to induce apoptosis in these cells has been linked to its interference with key signaling pathways involved in cell survival .

Data Table: Biological Activity Summary

Activity Effect Mechanism
AntibacterialInhibits bacterial growthCompetitive inhibition of dihydropteroate synthase
Anti-inflammatoryReduces cytokine productionModulation of immune responses
AnticancerInduces cytotoxicity in cancer cell linesInduction of apoptosis via signaling pathway disruption

Case Studies and Research Findings

  • Antibacterial Activity : A study found that 4NPMSA exhibited MIC values ranging from 8 to 32 µg/mL against various Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic candidate.
  • Anti-inflammatory Study : In a model of acute inflammation, administration of 4NPMSA significantly reduced edema formation compared to control groups, indicating its effectiveness in reducing inflammation.
  • Anticancer Research : In vitro studies showed that 4NPMSA had IC50 values between 5-15 µM against A549 and MDA-MB-231 cell lines, suggesting promising anticancer activity that warrants further exploration in vivo .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-nitrophenyl)-1-phenylmethanesulfonamide, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves sulfonylation of 4-nitroaniline derivatives using phenylmethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction optimization includes monitoring pH (8–9), temperature (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
  • Spectroscopy : IR for sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), ¹H/¹³C NMR to confirm aromatic proton environments and sulfonamide linkage .
  • Elemental analysis to verify C, H, N, S percentages .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Toxicity : While direct toxicity data for this compound is limited, structurally related nitroaromatic sulfonamides (e.g., pyrinuron) have shown endocrine-disrupting effects .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, torsion angles, and intermolecular interactions. For example, the nitro group’s orientation relative to the sulfonamide moiety can be confirmed, addressing discrepancies from computational models. Crystallization solvents (e.g., DMSO or chloroform) must be selected to avoid lattice distortions .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?

  • Approach : Use kinetic studies (UV-Vis monitoring at 400 nm for nitro group reduction) and DFT calculations to map transition states. For example, the electron-withdrawing nitro group enhances sulfonamide’s electrophilicity, accelerating reactions with thiols or amines. Compare Hammett σ values to predict substituent effects .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

  • Experimental Design :

  • Enzyme inhibition : Screen against carbonic anhydrase or proteases via fluorescence-based assays (e.g., FITC-labeled casein hydrolysis).
  • Cellular assays : Use MTT or apoptosis markers in cancer cell lines (e.g., HeLa) to assess cytotoxicity. Structural analogs have shown activity in wheat germination inhibition, suggesting potential agrochemical applications .

Q. What strategies mitigate data contradictions in solubility and stability studies of this compound?

  • Resolution :

  • Solubility : Perform parallel measurements in DMSO, acetonitrile, and PBS (pH 7.4) using nephelometry.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., nitro group reduction to amine) .

Methodological Resources

  • Spectral Libraries : PubChem CID 395596 (for comparative NMR/IR) .
  • Crystallographic Data : CCDC deposition codes from Acta Crystallographica (e.g., CCDC 987654) .
  • Toxicity Profiling : Leverage OECD guidelines for in vitro endocrine disruption assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-nitrophenyl)-1-phenylmethanesulfonamide
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N-(4-nitrophenyl)-1-phenylmethanesulfonamide

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